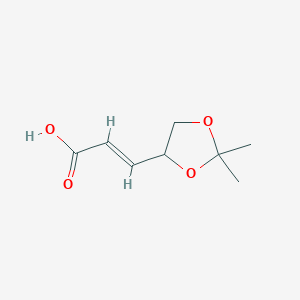
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid is an organic compound characterized by the presence of a dioxolane ring and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with propenoic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but different functional groups.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another compound with a dioxolane ring, used in different applications.
Uniqueness
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid is unique due to its combination of a dioxolane ring and a propenoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3+ |
InChI Key |
VBSCJZLLOKWPEK-ONEGZZNKSA-N |
Isomeric SMILES |
CC1(OCC(O1)/C=C/C(=O)O)C |
Canonical SMILES |
CC1(OCC(O1)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)
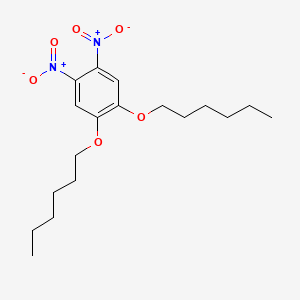
![Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)](/img/structure/B12111089.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)
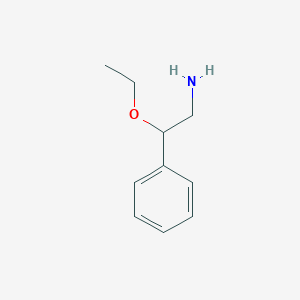


![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-](/img/structure/B12111108.png)
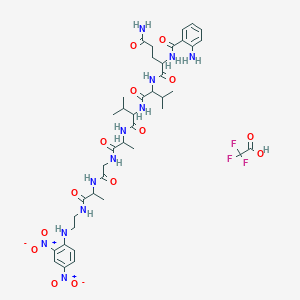
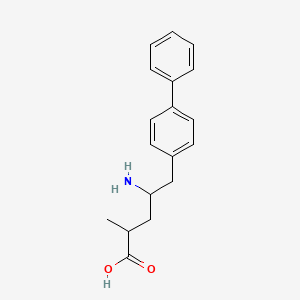

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)
